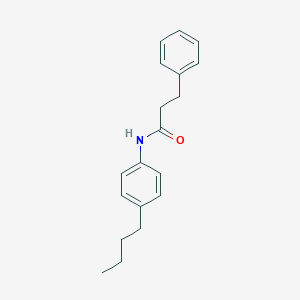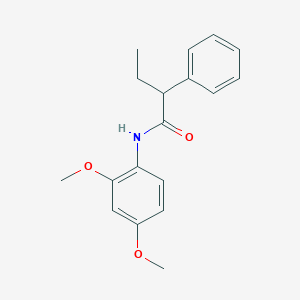
N-(4-bromo-2-fluorophenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-4-methylbenzamide, also known as BFBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFBM is a member of the benzamide class of compounds and has been extensively studied for its unique properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-methylbenzamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-(4-bromo-2-fluorophenyl)-4-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. N-(4-bromo-2-fluorophenyl)-4-methylbenzamide has also been shown to have antimicrobial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-2-fluorophenyl)-4-methylbenzamide is its potential as a therapeutic agent for the treatment of cancer. However, there are also several limitations associated with its use in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-4-methylbenzamide, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential as a therapeutic agent for the treatment of other diseases beyond cancer. Additionally, further studies are needed to investigate the safety and toxicity of N-(4-bromo-2-fluorophenyl)-4-methylbenzamide, particularly at higher concentrations.
Synthesis Methods
N-(4-bromo-2-fluorophenyl)-4-methylbenzamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-2-fluoroaniline with 4-methylbenzoyl chloride in the presence of a palladium catalyst. Other methods of synthesis include the Buchwald-Hartwig coupling reaction and the Ullmann reaction.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-4-methylbenzamide has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(4-bromo-2-fluorophenyl)-4-methylbenzamide has been studied for its potential as an anticancer agent, with several studies reporting its ability to inhibit the growth of cancer cells.
properties
Molecular Formula |
C14H11BrFNO |
|---|---|
Molecular Weight |
308.14 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H11BrFNO/c1-9-2-4-10(5-3-9)14(18)17-13-7-6-11(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
InChI Key |
DTKQZLNDRJUNKH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)

![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)









